molecular formula C20H27N5 B2926913 N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine CAS No. 1381763-20-7

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine

Cat. No.: B2926913
CAS No.: 1381763-20-7
M. Wt: 337.471
InChI Key: QXXCQSFVSGIKJE-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine is a complex organic compound that features a benzotriazole moiety linked to a nonyl chain and a pyridin-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine typically involves the reaction of 1H-1,2,3-benzotriazole with a nonyl halide under basic conditions to form the nonyl-substituted benzotriazole intermediate. This intermediate is then reacted with 2-aminopyridine to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine involves its ability to interact with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine is unique due to the combination of the benzotriazole, nonyl, and pyridin-2-amine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)nonyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-2-3-4-5-6-7-15-20(22-19-14-10-11-16-21-19)25-18-13-9-8-12-17(18)23-24-25/h8-14,16,20H,2-7,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXCQSFVSGIKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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